2-Amino-4-(1-(difluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-[1-(difluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a difluoromethyl group, a pyrazole ring, a chromenone structure, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[1-(difluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole groups.
Reduction: Reduction reactions can target the carbonyl group in the chromenone structure.
Substitution: The difluoromethyl group and cyanide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-4-[1-(difluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor for specific enzymes or receptors.
Materials Science: Its difluoromethyl group can enhance the stability and solubility of materials, making it useful in the development of advanced materials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The pyrazole ring and chromenone structure can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-[1-(trifluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
- 2-Amino-4-[1-(methyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
Uniqueness
The presence of the difluoromethyl group in 2-amino-4-[1-(difluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide imparts unique properties such as increased metabolic stability and enhanced binding affinity, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C14H12F2N4O2 |
---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
2-amino-4-[2-(difluoromethyl)pyrazol-3-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H12F2N4O2/c15-14(16)20-8(4-5-19-20)11-7(6-17)13(18)22-10-3-1-2-9(21)12(10)11/h4-5,11,14H,1-3,18H2 |
InChI Key |
AKQRDPFIHBUJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=NN3C(F)F)C(=O)C1 |
Origin of Product |
United States |
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